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Tripropylene glycol dimethacrylate - 51247-87-1

Tripropylene glycol dimethacrylate

Catalog Number: EVT-15504995
CAS Number: 51247-87-1
Molecular Formula: C17H28O6
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tripropylene glycol dimethacrylate is derived from tripropylene glycol, which is a product of propylene oxide polymerization. It is classified as a difunctional monomer due to the presence of two methacrylate functional groups in its structure. The compound has a CAS number of 51247-87-1 and is recognized for its utility in various industrial applications, particularly in the coatings and adhesives sectors.

Synthesis Analysis

Methods and Technical Details

The synthesis of tripropylene glycol dimethacrylate typically involves the esterification of tripropylene glycol with methacrylic acid. The general steps include:

  1. Reactants Preparation: Tripropylene glycol and methacrylic acid are combined in the presence of a catalyst.
  2. Heating: The mixture is heated under controlled conditions to facilitate the reaction, often at temperatures ranging from 70°C to 115°C.
  3. Polymerization Inhibition: Polymerization inhibitors such as hydroquinone or methylhydroquinone are added to prevent premature polymerization during the synthesis.
  4. Separation: After the reaction completes, the product is separated from unreacted materials through washing and distillation processes.

This method ensures high yields of tripropylene glycol dimethacrylate while maintaining the integrity of its functional groups .

Molecular Structure Analysis

Structure and Data

The molecular formula of tripropylene glycol dimethacrylate is C17H28O6C_{17}H_{28}O_{6}, with a molecular weight of approximately 328.4 g/mol. Its structure can be described as follows:

  • Functional Groups: Two methacrylate groups attached to a branched alkyl polyether backbone.
  • Physical Appearance: It appears as a colorless to slightly yellow transparent liquid.

Key physical properties include:

  • Density: 1.027 g/cm³
  • Boiling Point: 397.7°C
  • Flash Point: 170°C .
Chemical Reactions Analysis

Reactions and Technical Details

Tripropylene glycol dimethacrylate undergoes polymerization when exposed to free radicals, which can be generated by ultraviolet light or chemical initiators. The polymerization process involves:

  1. Initiation: Free radicals react with the double bonds in the methacrylate groups.
  2. Propagation: The reaction continues as additional monomers add to the growing polymer chain.
  3. Termination: The polymer chain growth ceases when two radical ends combine or when a radical reacts with an inhibitor.

This mechanism allows for rapid curing and solidification in coatings and inks .

Mechanism of Action

Process and Data

The primary mechanism of action for tripropylene glycol dimethacrylate involves its ability to polymerize through free radical initiation. Key points include:

  • Target Interaction: The compound targets free radicals generated from ultraviolet light or chemical initiators.
  • Polymer Formation: The reaction leads to the formation of cross-linked polymers that provide structural integrity and durability to coatings and adhesives.
  • Biochemical Pathways: The polymerization process alters the physical properties of materials, enhancing their performance characteristics such as flexibility, adhesion, and resistance to environmental factors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tripropylene glycol dimethacrylate exhibits several notable physical and chemical properties:

  • Appearance: Clear liquid
  • Viscosity (at 25°C): 10-15 cP
  • Acid Value: ≤0.5 mg KOH/g
  • Moisture Content: ≤0.2%
  • Reactivity Profile: High reactivity with low volatility .

These properties make it suitable for various applications where low viscosity and rapid curing are advantageous.

Applications

Scientific Uses

Tripropylene glycol dimethacrylate has diverse applications across several fields:

  1. Coatings: Used as a reactive diluent in ultraviolet-curable coatings for plastics, wood, and metal surfaces.
  2. Inks: Employed in formulating inks that require quick drying times and durability.
  3. Adhesives: Utilized in adhesive formulations where strong bonding capabilities are necessary.
  4. Pharmaceuticals: Investigated for use in drug delivery systems due to its polymer-forming capabilities .
Synthetic Methodologies for TPGDA Production

Catalyst Selection and Reaction Kinetics in Esterification Processes

The esterification reaction between tripropylene glycol (TPG) and acrylic acid represents the cornerstone of TPGDA synthesis, with catalyst selection critically determining reaction kinetics and final product quality. Heterogeneous acid catalysts demonstrate superior performance over conventional homogeneous catalysts by mitigating corrosion and separation challenges. Methanesulfonic acid (MSA) exhibits exceptional catalytic efficiency at concentrations of 2.0-2.2 wt% relative to total reactants, enabling esterification at 80-91°C – significantly lower than non-catalyzed reactions requiring temperatures exceeding 140°C [1] [3]. This temperature reduction is crucial for minimizing acrylic acid decomposition and color body formation.

Reaction kinetics follow a pseudo-first-order dependence on acrylic acid concentration during initial stages, transitioning to diffusion control near completion due to rising viscosity from oligomer formation. The reaction typically achieves 90% conversion within 4-6 hours under optimized conditions, requiring extended periods (14-16 hours) to reach near-quantitative conversion (>98%) as confirmed by acid value titration thresholds of 20-50 mg KOH/g [3]. p-Toluenesulfonic acid (p-TSA) offers comparable initial kinetics to MSA but generates darker products due to thermal instability. Inorganic heteropolyacids provide excellent selectivity but suffer from lower reaction rates requiring higher catalyst loadings (3-5 wt%) to achieve comparable productivity [1].

Table 1: Catalytic Performance Comparison in TPGDA Synthesis

Catalyst TypeTypical Loading (wt%)Reaction Temperature (°C)Time to 95% Conversion (hr)Color (APHA)
Methanesulfonic acid2.0-2.280-915-720-30
p-Toluenesulfonic acid2.5-3.085-954-640-60
Heteropoly acids3.0-5.090-1008-1210-20
Sulfuric acid1.5-2.070-856-850-100

Inhibitor Systems for Polymerization Suppression During Synthesis

Radical polymerization of acrylic functionalities during synthesis represents a major processing challenge, necessitating multi-component inhibitor systems operating through distinct mechanisms. Hydroquinone (HQ) remains the phenolic inhibitor of choice at 400-600 ppm concentrations, functioning as a radical scavenger that terminates propagating acrylate chains through hydrogen donation [1] [3]. Oxygen acts synergistically with HQ, regenerating the active inhibitor form and reducing effective dosage. However, phenolic inhibitors alone are insufficient during high-temperature distillation stages where oxygen solubility diminishes.

Supplemental inhibitors address this limitation through alternative inhibition pathways: Hypophosphorous acid (HPA) at 0.2-0.3 wt% provides reductive protection against peroxide-induced polymerization, particularly effective above 100°C [3]. Metal complexing agents like copper sulfate (10-50 ppm) deactivate trace metal ions (especially iron) that catalyze thermal polymerization through redox mechanisms. Phenothiazine demonstrates exceptional high-temperature (>120°C) stability but imparts undesirable coloration at effective concentrations. Modern formulations employ ternary systems such as HQ/HPA/Cu²⁺ providing comprehensive protection throughout synthesis, purification, and storage stages, maintaining monomer stability below 1% polymerization during processing [1] [8].

Table 2: Inhibitor System Performance Characteristics

Inhibitor SystemTypical ConcentrationEffective Temp. Range (°C)Primary MechanismLimitations
Hydroquinone400-600 ppm60-100Radical scavengingLimited efficacy above 100°C
Hypophosphorous acid0.2-0.3 wt%80-130Peroxide decompositionAcidic, may affect pH
Copper salts10-50 ppm20-150Metal ion sequestrationPotential coloration
Phenothiazine200-400 ppm100-180Radical scavengingStrong coloration
p-Methoxyphenol300-500 ppm60-110Radical scavengingHigher cost

Solvent-Free vs. Solvent-Mediated Synthesis Routes

Solvent-free (neat) esterification delivers significant environmental and economic advantages by eliminating volatile organic compound (VOC) emissions and distillation energy requirements. This approach requires precise stoichiometric balancing with acrylic acid excess limited to 10-15% molar ratio relative to TPG hydroxyl groups to ensure high conversion while minimizing residual acid removal burdens [3] [8]. The reaction medium transitions from homogeneous to heterogeneous as conversion progresses beyond 70% due to water of esterification forming a separate phase and oligomeric species increasing viscosity. Efficient water removal via azeotropic distillation or inert gas sparging becomes critical to drive equilibrium toward ester formation.

Despite its advantages, solvent-free processing faces challenges in highly colored product formation due to localized overheating in viscous media, necessitating sophisticated agitation and heat transfer systems. Solvent-mediated routes address these limitations through addition of 15-20 wt% inert hydrocarbons (cyclohexane, toluene) or saturated esters (n-butyl acetate) [3]. These solvents reduce viscosity by 40-60%, improve temperature control, and facilitate water removal via azeotropic distillation. Cyclohexane demonstrates particular effectiveness due to its low boiling point (81°C) and formation of a binary azeotrope with water containing 8.4% water. However, solvent recovery adds operational complexity and energy burden in downstream processing. Recent advances employ reactive entrainers like benzene derivatives that participate in esterification while facilitating water removal, though residue concerns limit industrial adoption [3] [8].

Optimization of Feed Ratios for Minimizing Oligomer Byproducts

Oligomer formation represents the most significant quality challenge in TPGDA synthesis, with dimeric and trimeric acrylates reducing monomer functionality and increasing viscosity. The hydroxyl:acrylate feed ratio fundamentally controls oligomer distribution, with acrylic acid excess beyond 15% driving Michael addition side reactions where acrylate anions attack electron-deficient β-carbons of acrylate groups [1] [4]. This cascade reaction generates branched oligomers with molecular weights 2-3 times that of TPGDA. Conversely, hydroxyl group excess promotes transesterification where TPGDA reacts with TPG, forming monoacrylate-terminated oligomers.

Optimal feed ratios balance conversion and selectivity: A TPG:acrylic acid molar ratio of 1:2.05-2.15 (5-7.5% acrylic acid excess) minimizes oligomer content below 3.5 wt% while achieving >98% esterification [4]. The tripropylene glycol feedstock purity profoundly influences byproduct formation – TPG containing >55% linear isomer and <3% tetrapropylene glycol produces superior quality TPGDA with 93-97% diacrylate content [2]. Advanced purification techniques including molecular distillation, adsorption chromatography (macroporous resins), and crystallisation enable isolation of TPGDA with oligomer content below 1.5%. Process analytical technologies (PAT) utilizing near-infrared spectroscopy provide real-time oligomer monitoring, enabling dynamic adjustment of reaction parameters to maintain byproduct thresholds below specification limits [4].

Table 3: Feedstock Optimization Impact on Product Distribution

Process ParameterStandard ConditionsOptimized ConditionsEffect on Oligomer Content
TPG:Acrylic acid ratio1:2.3-2.51:2.05-2.15Reduction from 8-12% to 3-4%
TPG linear isomer content40-45%>55%Oligomers reduced 30-40%
Tetrapropylene glycol in TPG5-8%<3%High MW oligomers halved
Reaction temperature100-120°C85-95°COligomer formation rate reduced 3x
Acid value endpoint<65 mg KOH/g<35 mg KOH/gOligomerization minimized

Properties

CAS Number

51247-87-1

Product Name

Tripropylene glycol dimethacrylate

IUPAC Name

2-[2-[2-(2-methylprop-2-enoyloxy)propoxy]propoxy]propyl 2-methylprop-2-enoate

Molecular Formula

C17H28O6

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C17H28O6/c1-11(2)16(18)22-9-14(6)20-8-13(5)21-10-15(7)23-17(19)12(3)4/h13-15H,1,3,8-10H2,2,4-7H3

InChI Key

OWDBMKZHFCSOOL-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)COC(=O)C(=C)C)OCC(C)OC(=O)C(=C)C

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